molecular formula C10H8BrN B035474 4-Bromo-1-methylisoquinoline CAS No. 104704-40-7

4-Bromo-1-methylisoquinoline

Cat. No.: B035474
CAS No.: 104704-40-7
M. Wt: 222.08 g/mol
InChI Key: IXDMPRODBWENBR-UHFFFAOYSA-N
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Description

4-Bromo-1-methylisoquinoline is an organic compound with the molecular formula C10H8BrN It is a derivative of isoquinoline, featuring a bromine atom at the fourth position and a methyl group at the first position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-1-methylisoquinoline typically involves the bromination of 1-methylisoquinoline. One common method includes the use of bromine in the presence of a catalyst such as palladium. For instance, 2-alkynyl benzyl azides can undergo an electrocyclic reaction catalyzed by palladium to selectively afford 4-bromoisoquinoline .

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale bromination reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and precise temperature control are crucial for optimizing the reaction efficiency.

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-1-methylisoquinoline undergoes various chemical reactions, including:

    Nucleophilic Substitution:

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific conditions and reagents may vary.

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium tert-butoxide.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide may be used.

    Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas are often employed.

Major Products Formed: The major products formed from these reactions depend on the specific substituents introduced during nucleophilic substitution or the extent of oxidation and reduction processes.

Scientific Research Applications

4-Bromo-1-methylisoquinoline has several applications in scientific research:

Mechanism of Action

The mechanism by which 4-Bromo-1-methylisoquinoline exerts its effects involves its interaction with various molecular targets. The bromine atom’s presence allows for selective binding to specific enzymes or receptors, influencing biological pathways. Detailed studies on its mechanism of action are still under investigation, but it is known to affect cellular processes through its reactivity and binding properties .

Comparison with Similar Compounds

    4-Bromoisoquinoline: Similar in structure but lacks the methyl group at the first position.

    1-Methylisoquinoline: Similar but lacks the bromine atom at the fourth position.

    Isoquinoline: The parent compound without any substituents.

Properties

IUPAC Name

4-bromo-1-methylisoquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrN/c1-7-8-4-2-3-5-9(8)10(11)6-12-7/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXDMPRODBWENBR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(C2=CC=CC=C12)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60346613
Record name 4-Bromo-1-methylisoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60346613
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

104704-40-7
Record name 4-Bromo-1-methylisoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60346613
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the role of 4-Bromo-1-methylisoquinoline in the synthesis of potential antitumor agents?

A1: this compound serves as a crucial starting material in synthesizing various substituted isoquinoline-1-carboxaldehyde thiosemicarbazones. [] The bromine atom allows for the introduction of different substituents at the 4-position of the isoquinoline ring through various chemical reactions. This structural modification is key to exploring structure-activity relationships and identifying compounds with potent antitumor activity. For instance, reacting this compound with ammonium hydroxide, methylamine, ethylamine, and N-acetylethylenediamine leads to the corresponding 4-amino, 4-methylamino, 4-ethylamino, and 4-N-(acetylethyl)amino derivatives. These derivatives are then further modified to obtain the final isoquinoline-1-carboxaldehyde thiosemicarbazone analogs. []

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